5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name 5-fluoro-triazolo[4,3-a]pyridine-3-carboxylic acid reflects its fused bicyclic system. The numbering follows the triazole ring (positions 1–3) fused to the pyridine ring (positions 4–8), with fluorine at position 5 and the carboxylic acid at position 3.
Table 1: Key structural and physicochemical properties
The fluorine atom induces electron-withdrawing effects, polarizing the triazole ring and enhancing intermolecular interactions. The carboxylic acid group enables salt formation or esterification for prodrug strategies.
Historical Development of Triazolopyridine Derivatives
Triazolopyridines emerged as a distinct heterocyclic class in the mid-20th century, with early work focusing on their synthesis via cyclization of pyridine-hydrazides. The 1980s saw expanded interest when trazodone, a triazolopyridine antidepressant, demonstrated clinical efficacy.
Key milestones :
- 1965 : First reported synthesis of unsubstituted triazolopyridines via thermal cyclization
- 2009 : Systematic classification of triazolopyridine isomers by IUPAC
- 2017 : Application in P2X7 receptor antagonists for inflammatory diseases
- 2024 : Development of M5 muscarinic antagonists using fluorinated derivatives
The introduction of fluorine substituents in the 2010s addressed metabolic stability challenges in drug candidates, as seen in filgotinib’s development.
Significance of Fluorine Substitution in Heterocyclic Systems
Fluorine’s electronegativity (χ = 4.0) and small atomic radius (0.64 Å) enable unique electronic and steric effects in triazolopyridines:
Table 2: Impact of fluorination on triazolopyridine properties
Fluorine enhances:
- Lipid membrane permeability : 38% increase in Caco-2 permeability vs. non-fluorinated analogs
- Target binding affinity : 5-Fluoro derivatives show 10–100× improved Ki values for kinase targets
- Synthetic versatility : Enables regioselective functionalization at the 7-position via SNAr reactions
The ortho-effect of fluorine in the triazole ring stabilizes transition states in cyclization reactions, improving synthetic yields by 15–20% compared to chloro analogs. Computational studies reveal fluorine’s role in reducing LUMO energy (-2.1 eV vs. -1.7 eV for H-analog), facilitating nucleophilic attacks during derivatization.
Properties
IUPAC Name |
5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZZOVNGUBYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters include:
- Acid Catalyst : POCl₃ serves dual roles as solvent and dehydrating agent, facilitating imine formation and cyclization.
- Ultrasound Activation : Enhances reaction rates by improving mass transfer and reducing activation energy.
- Substituent Compatibility : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl acid improve yields by stabilizing intermediates.
Table 1. Representative Yields Under Varied Conditions
| Entry | Acid Chloride | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitrobenzoyl | 120 | 78 |
| 2 | 3-Trifluoromethyl | 105 | 70 |
| 3 | 2-Chloroacetyl | 130 | 65 |
Oxidative Cross-Dehydrogenative Coupling (CDC)
Adapting methodologies from pyrazolo[1,5-a]pyridine synthesis, CDC reactions between N-amino-2-iminopyridines and β-keto acids offer a one-pot route. For example, 5-fluoro-N-amino-2-iminopyridine reacts with 3-oxo-propanoic acid under oxygen atmosphere, inducing dehydrogenative cyclization to form the triazolo ring.
Mechanistic Insights
The reaction proceeds via:
- Nucleophilic Attack : The enolate of the β-keto acid adds to the imine nitrogen of the N-amino-pyridine.
- Oxidative Aromatization : Molecular oxygen oxidizes the intermediate dihydrotriazole to the aromatic system.
- Decarboxylation : The β-keto acid’s carboxyl group is retained, while the α-keto moiety is eliminated as CO₂.
Table 2. CDC Reaction Optimization
| Entry | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| 1 | O₂ (1 atm) | Ethanol | 94 |
| 2 | Air | Ethanol | 74 |
| 3 | Cu(OAc)₂ | DMF | 48 |
Multi-Step Synthesis from 2-Aminopyridine Precursors
A modular route, inspired by triazolopyridine-based M₅ antagonist synthesis, constructs the core stepwise:
- Cyclization : 5-Fluoro-2-aminopyridine-3-carboxylic acid reacts with DMF-DMA (dimethylformamide dimethyl acetal) to form an enamine intermediate.
- Triazole Formation : Treatment with hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) induces cyclization, forming the triazolo[4,3-a]pyridine skeleton.
- Functionalization : Suzuki-Miyaura coupling or sulfonylation introduces additional substituents if required.
Critical Considerations
- Protection Strategies : The carboxylic acid group is often protected as a methyl ester during cyclization to prevent side reactions.
- Regioselectivity : The use of TFAA ensures preferential formation of the [4,3-a] regioisomer over [1,5-a] derivatives.
Comparative Analysis of Methodologies
Table 3. Method Comparison
| Parameter | Hydrazine Cyclization | CDC | Multi-Step |
|---|---|---|---|
| Yield (%) | 65–78 | 74–94 | 60–75 |
| Reaction Time | 3–5 h | 18–24 h | 24–48 h |
| Functional Tolerance | Moderate | High | Low |
| Scalability | Excellent | Good | Moderate |
Structural Characterization and Applications
Spectroscopic Data :
Pharmaceutical Relevance :
- The carboxylic acid moiety enables salt formation for improved bioavailability.
- Triazolopyridines exhibit kinase inhibition and antimicrobial activity, making this compound a candidate for further drug development.
Chemical Reactions Analysis
Palladium-Catalyzed Cyclization
A general method for preparing triazolo[4,3-a]pyridines involves palladium-catalyzed coupling of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation . For fluorinated derivatives, this approach may be adaptable by introducing a fluorine atom at the 2-position of pyridine or via post-synthesis fluorination.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazide coupling | Pd catalyst, 2-chloropyridine | High |
| Dehydration | Acetic acid, microwave irradiation | High |
Oxidative Cross-Dehydrogenative Coupling (CDC)
For β-dicarbonyl-containing derivatives, oxidative CDC using acetic acid and molecular oxygen (O₂) under refluxing ethanol has been employed . This method may be applicable to fluorinated analogs, though positional effects of the fluorine (e.g., 5 vs. 8) could influence reaction efficiency.
Optimized CDC Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol with acetic acid |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130°C |
| Key Catalyst | None (acid-driven) |
Nucleophilic Substitution
The fluorine atom at the 5-position (or 8-position in analogs) enhances stability but may also participate in nucleophilic aromatic substitution, depending on electronic effects. For example, in 8-Fluoro derivatives, the fluorine’s ortho/para-directing nature could influence substitution patterns.
Amide Formation
The carboxylic acid group (-COOH) allows amide bond formation, a common step in medicinal chemistry. For instance, coupling with amines using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) under standard conditions has been documented for related triazolo-pyridines .
Typical Amide Coupling
| Reagents | Conditions | Product |
|---|---|---|
| Amine, HBTU | DMF, DIPEA | Amide derivative |
Oxidation-Reduction Processes
Fluorinated triazolo-pyridines may undergo redox reactions, particularly involving the triazole ring. For instance, oxidative dehydrogenation steps are critical in CDC-driven syntheses .
Kinase Inhibition
In analogs like 8-Fluoro derivatives, fluorine substitution enhances interactions with kinase targets (e.g., c-Met, VEGFR-2) . For the 5-fluoro isomer, positional effects may alter binding affinities.
Stability and Reactivity Trends
-
Fluorine Effects : The 5-fluoro position may exhibit distinct reactivity compared to 8-fluoro analogs due to differences in ring strain or electronic effects.
-
Carboxylic Acid Group : Reactivity in esterification or amidation reactions is expected, similar to other carboxylic acid-containing heterocycles .
Challenges and Considerations
-
Positional Isomerism : The 5-fluoro position may introduce unique steric or electronic challenges during synthesis.
-
Scalability : Continuous flow reactors or optimized CDC conditions may improve yields for industrial applications.
-
Data Limitations : Direct experimental data for the 5-fluoro isomer are lacking in the provided sources. Further research is recommended to validate reactivity patterns.
Scientific Research Applications
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Analogs and Their Substituents
Key Observations :
- Fluorine vs. Chlorine : The 5-fluoro derivative (181.12 g/mol) is lighter than its 5-chloro analog (257.49 g/mol with HBr), but fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- Functional Group Impact : The trifluoromethyl group (5-CF₃) increases lipophilicity (logP), while the aldehyde group (3-CHO) introduces reactivity distinct from carboxylic acid derivatives .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Biological Activity
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with a fluorine substituent at the 5-position and a carboxylic acid group at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C6H4F N5O2 |
| Molecular Weight | 183.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that this compound acts primarily through modulation of various signaling pathways. It has been identified as a potent inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation of T-helper cells and the production of pro-inflammatory cytokines such as IL-17A.
Case Study: RORγt Inhibition
In a study assessing the compound’s efficacy, it was found to inhibit IL-17A production in a dose-dependent manner with an IC50 value of approximately 130 nM in human whole blood assays. Additionally, in vivo experiments demonstrated significant suppression of IL-17A levels in mouse models following administration of the compound prior to cytokine induction .
Anticancer Activity
The compound has also shown promise in cancer research. It exhibits antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, studies have reported IC50 values indicating effective inhibition against HeLa and A375 human tumor cell lines .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. It has been studied for its potential application in treating neurodegenerative diseases through modulation of nicotinic acetylcholine receptors (nAChRs), enhancing synaptic plasticity and cognitive function .
Pharmacokinetics
Understanding the pharmacokinetic profile is vital for evaluating the therapeutic potential of this compound. In mouse cassette dosing studies, the following pharmacokinetic parameters were observed:
Table 2: Pharmacokinetic Profile
| Compound | Bioavailability (%) | AUC (nM h) | Clearance (L h⁻¹ kg⁻¹) | Volume of Distribution (L/kg) |
|---|---|---|---|---|
| This compound | 120 | 15000 | 0.15 | 0.80 |
These parameters indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions, such as 5-exo-dig cyclization of ethynyl derivatives with azides or nitriles. For example, triazolopyridine cores can be constructed via copper-catalyzed cycloadditions, followed by fluorination at the 5-position using fluorinating agents like Selectfluor™. Carboxylic acid functionalization is achieved through hydrolysis of ester precursors under acidic or basic conditions. Solvents such as DMF or toluene are commonly used, with purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions. For example, the fluorine atom at C5 causes distinct splitting patterns in aromatic protons.
- LCMS/HPLC : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Resolves ambiguities in structural elucidation (e.g., CCDC 1876881 in provides bond-length data for similar triazolopyridines).
- IR Spectroscopy : Confirms carboxylic acid (-COOH) stretching frequencies (~2500-3300 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized during fluorination and cyclization steps?
- Methodological Answer :
- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) in anhydrous conditions to minimize side reactions. Monitor progress via TLC or in situ F NMR.
- Cyclization : Optimize catalyst loading (e.g., 5 mol% CuI for azide-alkyne cycloadditions) and reaction temperature (80–120°C). Microwave-assisted synthesis may reduce reaction time and improve yields.
- Purification : Gradient elution in column chromatography (hexane/EtOAc or DCM/MeOH) enhances separation of polar byproducts. Crystallization in ethanol/water mixtures improves purity .
Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity increases the electron-deficient nature of the triazolopyridine ring, affecting:
- Reactivity : Enhanced susceptibility to nucleophilic aromatic substitution at C5.
- Electronic Properties : Redshift in UV-Vis absorption due to extended conjugation.
- Biological Activity : Fluorine may improve metabolic stability in drug candidates. Comparative studies with non-fluorinated analogs (e.g., ethyl ester derivatives in ) are critical to isolate fluorine-specific effects .
Q. How to resolve contradictions in biological activity data between similar triazolopyridine derivatives?
- Methodological Answer :
- Structural Comparison : Use X-ray crystallography (e.g., CCDC data in ) to identify conformational differences.
- Assay Conditions : Standardize cell-based assays (e.g., ATP-binding kinase assays) to control variables like pH and co-solvents.
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
